

# Application Note: Quantification of Filgotinib in Plasma Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Filgotinib** (FLG) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[1][2] The JAK-STAT signaling pathway is critical in the downstream signaling of cytokines that drive autoimmune diseases.[2] By selectively inhibiting JAK1, **Filgotinib** modulates this pathway to reduce inflammation. Accurate quantification of **Filgotinib** and its active metabolite (GS-829845) in plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and dose-response relationship analysis in clinical and preclinical research.[1][3]

This document provides detailed protocols for the quantification of **Filgotinib** in plasma samples using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

# **Signaling Pathway**

The diagram below illustrates the simplified JAK1/STAT signaling pathway and the mechanism of action for **Filgotinib**.





Click to download full resolution via product page

Caption: Simplified JAK1/STAT signaling pathway inhibited by Filgotinib.

## **Analytical Methods and Protocols**

Two primary methods are detailed: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.

## **Materials and Reagents**

- Filgotinib reference standard
- Internal Standard (IS): Tofacitinib for HPLC-UV[2][4][5], Deuterated Filgotinib or Veliparib for LC-MS/MS[3][6]
- HPLC or LC-MS grade Acetonitrile and Methanol
- Ammonium Acetate
- Formic Acid
- Ethyl Acetate
- Water (Ultrapure)
- Control human or animal plasma (with appropriate anticoagulant like lithium heparin)[3]

## **Preparation of Stock and Working Solutions**



- Primary Stock Solutions (1.0 mg/mL): Prepare separate primary stock solutions for
   Filgotinib and the Internal Standard (IS) by dissolving the appropriate amount in a suitable solvent (e.g., Methanol:Water 80:20, v/v or DMSO).[2][7] Store at -20°C.[2]
- Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the primary stock solutions with the appropriate solvent (e.g., Methanol:Water).[2]
- Calibration and QC Sample Preparation: Spike blank plasma with the corresponding working solutions to achieve the final desired concentrations for the calibration curve and QC samples (Low, Medium, High).[2]

## **Experimental Workflow and Sample Preparation**

The general workflow involves extracting **Filgotinib** and the IS from the plasma matrix before chromatographic analysis. Two common extraction methods are presented below.





Click to download full resolution via product page

Caption: General experimental workflow for plasma sample preparation.



#### Protocol 3.3.1: Liquid-Liquid Extraction (LLE)[2][4][5]

- To 100 μL of plasma sample, add the internal standard.
- Add 1.0 mL of ethyl acetate as the extraction solvent.
- Vortex the mixture for approximately 5-10 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.
- Transfer the upper organic layer (~850 μL) to a clean tube.[2]
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 50°C.[2]
- Reconstitute the residue in 200  $\mu$ L of the mobile phase and inject a portion (e.g., 25  $\mu$ L) into the chromatography system.[2]

#### Protocol 3.3.2: Protein Precipitation (PP)[1][8]

- To 50 μL of plasma sample, add the internal standard.
- Add methanol (typically in a 3:1 or 4:1 ratio to plasma volume) to precipitate plasma proteins.
   [1][8]
- Vortex the mixture vigorously for about 1-2 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Collect the clear supernatant and inject it directly or after evaporation and reconstitution into the chromatography system.

## **Chromatographic Conditions**

The following tables summarize the conditions for both HPLC-UV and LC-MS/MS methods based on published literature.

Table 1: HPLC & LC-MS/MS Chromatographic Conditions



| Parameter            | HPLC-UV<br>Method[2][4][5]                                                           | LC-MS/MS Method<br>(Example 1)[1][8]                           | LC-MS/MS Method<br>(Example 2)[9]                                           |
|----------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------|
| Column               | Hypersil Gold C18                                                                    | Shim-pack Scepter<br>C18-120                                   | Gemini C18                                                                  |
| Mobile Phase         | Isocratic: 10 mM<br>Ammonium Acetate<br>(pH 4.5) and<br>Acetonitrile (70:30,<br>v/v) | Gradient: Water and<br>Methanol, both with<br>0.1% Formic Acid | Isocratic: 0.2% Formic<br>Acid in Water and<br>Acetonitrile (20:80,<br>v/v) |
| Flow Rate            | 0.8 mL/min                                                                           | 0.2 mL/min                                                     | 0.9 mL/min                                                                  |
| Injection Volume     | 25 μL                                                                                | Not Specified                                                  | Not Specified                                                               |
| Total Run Time       | 10 min                                                                               | Not Specified                                                  | ~2.5 min                                                                    |
| Detector             | UV                                                                                   | QTRAP 4500 Mass<br>Spectrometer                                | Tandem Mass<br>Spectrometry                                                 |
| UV Wavelength        | 300 nm                                                                               | N/A                                                            | N/A                                                                         |
| Ionization Mode      | N/A                                                                                  | Positive Electrospray<br>(ESI+)                                | Positive Electrospray<br>(ESI+)                                             |
| Monitored Ions (m/z) | N/A                                                                                  | Not Specified                                                  | Filgotinib: 426.3 → 291.3IS (Tofacitinib): 313.2 → 149.2                    |

# **Method Validation Summary**

The performance of these methods has been validated according to regulatory guidelines. Key quantitative data are summarized below.

Table 2: Summary of Method Validation Parameters



| Parameter                      | HPLC-UV<br>Method[2][4][5]                                                                | LC-MS/MS Method<br>(Human Plasma)[1]<br>[8] | LC-MS/MS Method<br>(Rat Plasma)[9]                                                                     |
|--------------------------------|-------------------------------------------------------------------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Linearity Range                | 0.05 - 5.00 μg/mL (50<br>- 5000 ng/mL)                                                    | 2.5 - 50 ng/mL                              | 0.78 - 1924 ng/mL                                                                                      |
| Correlation (r²)               | ≥ 0.992                                                                                   | Not Specified                               | Not Specified                                                                                          |
| LLOQ                           | 0.05 μg/mL (50<br>ng/mL)                                                                  | 2.5 ng/mL                                   | 0.78 ng/mL                                                                                             |
| Retention Time<br>(Filgotinib) | 5.56 min                                                                                  | Not Specified                               | ~1.31 min                                                                                              |
| Retention Time (IS)            | 4.28 min (Tofacitinib)                                                                    | Not Specified                               | ~0.89 min (Tofacitinib)                                                                                |
| Intra-day Precision<br>(%CV)   | Within acceptable limits                                                                  | Within 11.4%                                | Within acceptable limits                                                                               |
| Inter-day Precision<br>(%CV)   | Within acceptable limits                                                                  | Within 13.9%                                | Within acceptable limits                                                                               |
| Intra-day Accuracy (%)         | Within acceptable limits                                                                  | Within 11.4%                                | Within acceptable limits                                                                               |
| Inter-day Accuracy (%)         | Within acceptable limits                                                                  | Within 13.9%                                | Within acceptable limits                                                                               |
| Stability                      | Stable on bench-top, in auto-sampler, after 3 freeze/thaw cycles, and long-term at -80°C. | Consistent and reproducible.                | Stable on bench-top (6h), in auto-sampler (21h), after 3 freeze/thaw cycles, and for 1 month at -80°C. |

# **Parent Drug and Metabolite Relationship**

**Filgotinib** is metabolized in the body to a primary active metabolite, GS-829845. This metabolite also contributes to the overall therapeutic effect.[1] Methods designed for clinical



applications should ideally quantify both the parent drug and this active metabolite simultaneously.[1][8]



Click to download full resolution via product page

Caption: Relationship between Filgotinib and its active metabolite.

### Conclusion

The HPLC-UV and LC-MS/MS methods described provide robust and reliable options for the quantification of **Filgotinib** in plasma. The HPLC-UV method is simple and suitable for studies with expected concentrations in the  $\mu$ g/mL range.[2][4] The LC-MS/MS method offers significantly higher sensitivity, making it the preferred choice for clinical pharmacokinetics and TDM where lower concentrations are expected.[1][9] Proper validation of the chosen method is critical to ensure data accuracy and reproducibility.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma: Application to a Pharmacokinetic Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals Drug Research / Full Text [thieme-connect.com]
- 8. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Filgotinib in Plasma Samples by HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607654#hplc-method-for-quantifying-filgotinib-in-plasma-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com